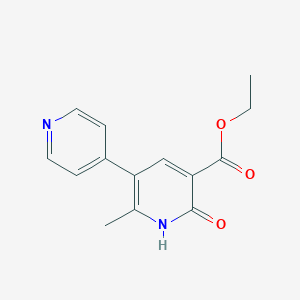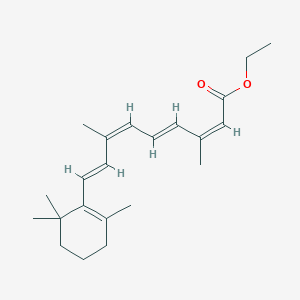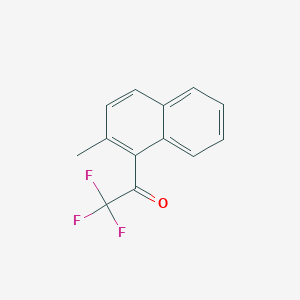
1-(2-Methylnaphthyl) trifluoromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Facile Synthesis of Trifluoromethyl Carbinols and Ketones
The synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones has been facilitated by using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic building block. This compound acts as a replacement for trifluoroacetaldehyde and, when catalyzed by 36% aqueous HCl, reacts with ketones to yield moderate to good yields of the desired products. The reactions with silyl enol ethers, catalyzed by ZnI2, lead directly to the unsaturated ketones, showcasing the versatility of this approach in synthesizing trifluoromethylated compounds .
Halogen Bonding in Crystal Structure
The crystal and molecular structure of 1-methylpyrrol-2-yl trichloromethyl ketone reveals the presence of C–Cl,O halogen bonds and weak C–H,O hydrogen bonds. The structure demonstrates motifs containing halogen bonds that are related through translation symmetry, indicating a cooperative effect of halogen bonding. Additionally, the anisotropy of the electron charge density for the Cl-atom within the C–Cl,O contact has been experimentally detected, providing insights into the electronic structure of such compounds .
Stereoselective Synthesis of Trifluoromethylated Compounds
The nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones has been performed without any catalysts or promoters, yielding alpha-hydroxy-alpha-trifluoromethylhydrazones in good-to-excellent yields. The use of chiral auxiliaries in the reaction allows for the synthesis of optically pure adducts, which can be further transformed into protected cyanohydrins or aldehydes. This method demonstrates the potential for creating enantiomerically enriched trifluoromethylated compounds, which are valuable in pharmaceutical synthesis .
One-Pot Synthesis of Difluoro Diketones
A one-pot synthesis method for 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane has been described. The reaction involves the formation of difluoroenoxysilanes and their subsequent reaction with enones under electrophilic activation. The resulting diketones are useful intermediates for the synthesis of gem-difluoro enones or substituted fluorophenols, depending on the annulation conditions. This method highlights the regioselectivity controlled by fluorine substitution .
Synthesis of Chiral Trifluoromethyl Diketones
An efficient methodology for synthesizing chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones via palladium-catalyzed asymmetric allylation has been developed. This process overcomes the challenge of detrifluoroacetylation and allows for the rapid construction of a library of chiral trifluoromethyl ketones from simple substrates. The resulting compounds have potential applications in the pharmaceutical and material industries due to their enzyme inhibitory properties and structural versatility .
One-Pot Synthesis of Difluoromethyl Ketones
A novel one-pot synthesis for difluoromethyl ketones has been reported, which involves a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones. This method provides a straightforward approach to an under-studied class of ketones, which are promising as building blocks for materials and drug design. The simplicity and convenience of this synthesis could pave the way for the expanded exploration of difluoromethyl ketone chemistry .
科学的研究の応用
Synthesis and Properties
Trifluoromethyl ketones, including compounds like 1-(2-Methylnaphthyl) trifluoromethyl ketone, are known for their distinct chemical properties, which make them highly useful in various synthetic applications. The trifluoromethyl group contributes to the stability and reactivity of these compounds, making them suitable for use as intermediates in the synthesis of more complex fluorinated molecules (Kelly, Mercadante, & Leadbeater, 2013). The methods for synthesizing TFMKs have been extensively explored, highlighting the importance of these compounds in the development of new synthetic routes and methodologies.
Applications in Material Science
TFMKs have also found applications in the synthesis of high molecular weight polymers. For instance, trifluoromethyl ketones have been used in the synthesis of novel aromatic fluorinated polymers through one-pot, metal-free step polymerizations. These polymers exhibit unique properties, such as solubility in common organic solvents and the ability to form flexible, transparent films, which could have various industrial and research applications (Olvera et al., 2013).
Photocatalytic Applications
The photocatalytic properties of TFMKs have been explored, particularly in the synthesis of α-trifluoromethylated ketones from aromatic alkenes. This process involves a photoredox-catalyzed trifluoromethylation-oxidation sequence, which is facilitated by dimethyl sulfoxide (DMSO) under photocatalytic conditions. Such methodologies are crucial for the facile synthesis of ketones with trifluoromethyl substituents, providing valuable building blocks for the construction of organofluorine compounds (Tomita, Yasu, Koike, & Akita, 2014).
Safety And Hazards
When handling 1-(2-Methylnaphthyl) trifluoromethyl ketone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Trifluoromethyl ketones, including 1-(2-Methylnaphthyl) trifluoromethyl ketone, are exceedingly valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Therefore, future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.
特性
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSLYJRHLULLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564272 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylnaphthyl) trifluoromethyl ketone | |
CAS RN |
131831-98-6 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

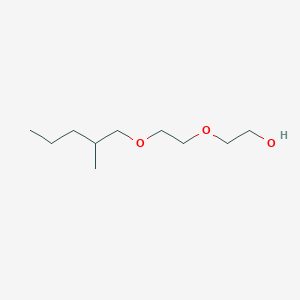
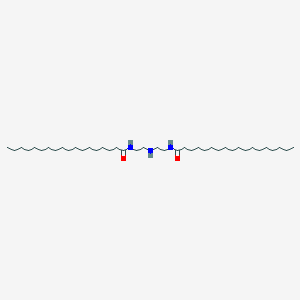
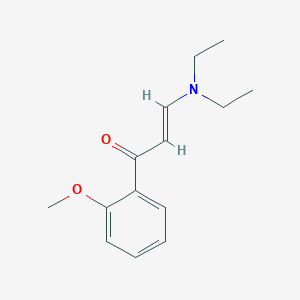

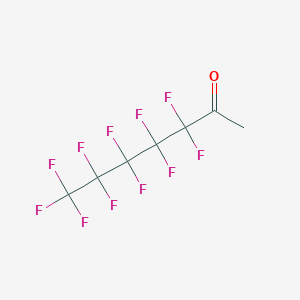
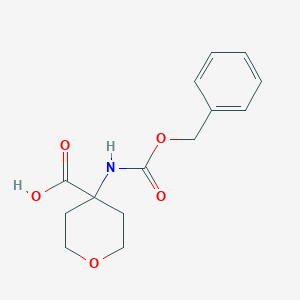
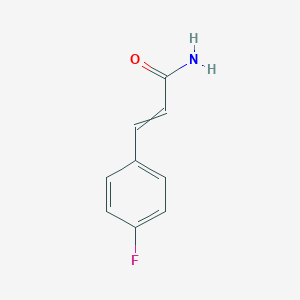
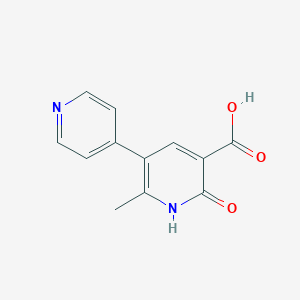
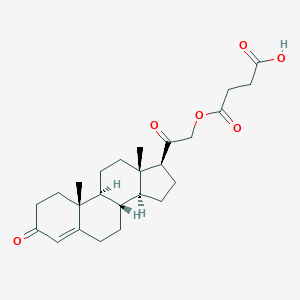
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
